1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline
Description
1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline is a synthetic dihydroisoquinoline derivative characterized by a chloromethyl substituent at the 1-position, two methoxy groups at the 6- and 7-positions, and two methyl groups at the 3-position (geminal substitution). This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing thiazole derivatives with antimicrobial activity . Its structural framework—a partially saturated isoquinoline ring—confers versatility for functionalization, enabling diverse pharmacological applications.
Properties
IUPAC Name |
1-(chloromethyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2)7-9-5-12(17-3)13(18-4)6-10(9)11(8-15)16-14/h5-6H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCYIPOZYAWIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)CCl)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353691 | |
| Record name | 1-(chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384357-13-5 | |
| Record name | 1-(chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation-Cyclization of Substituted Phenethylamines
A foundational approach involves converting 3,4-dimethoxy-N,N-dimethylphenethylamine into the dihydroisoquinoline core. In a one-pot procedure, ethyl formate acts as both solvent and formylating agent, reacting with the phenethylamine under reflux to generate an intermediate formamide. Subsequent treatment with oxalyl chloride facilitates acyl chloride formation, while phosphotungstic acid catalyzes cyclization via intramolecular Friedel-Crafts alkylation. This method yields 6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline with >99% purity and 75–80% yield.
Critical Parameters :
Alternative Cyclization Routes Using Enzymatic Catalysis
Enzymatic deracemization strategies, though less common for this substrate, have been explored for related dihydroisoquinolines. Monoamine oxidase (MAO-N-9) and iridium-based artificial transfer hydrogenases (ATHases) enable enantioselective synthesis under mild aqueous conditions. While this method prioritizes stereocontrol, its applicability to chloromethylated derivatives remains untested.
Regioselective Chloromethylation of the Dihydroisoquinoline Core
ZnI2-Catalyzed Chloromethylation
The introduction of the chloromethyl group at position 1 is achieved via a modified Blanc chloromethylation reaction. Treating the dihydroisoquinoline core with dimethoxymethane and chlorosulfonic acid in dichloromethane, catalyzed by ZnI2 (5 mol%), selectively installs the chloromethyl group at the electron-rich position 1. This regioselectivity is attributed to the directing effects of the 6,7-dimethoxy substituents, which activate the para and ortho positions relative to the methoxy groups.
Reaction Conditions :
- Solvent : Dichloromethane (CH2Cl2) at 5–10°C minimizes side reactions.
- Workup : Quenching with ice water followed by extraction with CH2Cl2 yields the crude product, which is purified via recrystallization from methanol.
Yield and Purity :
Mechanistic Insights into Chloromethylation
The reaction proceeds through in situ generation of chloromethylsulfonic acid, which electrophilically attacks the activated aromatic ring. ZnI2 enhances electrophilicity by coordinating to the methoxy oxygen, directing substitution to position 1. Competing pathways, such as polysubstitution or ring chlorination, are suppressed by steric hindrance from the 3,3-dimethyl groups.
Integrated One-Pot Synthesis
Sequential Cyclization-Chloromethylation
Recent advancements combine core synthesis and chloromethylation into a single reactor. After cyclization, the reaction mixture is cooled to 5°C, and dimethoxymethane, chlorosulfonic acid, and ZnI2 are added directly. This approach reduces handling losses and improves overall yield (78–85%).
Advantages :
- Eliminates intermediate isolation steps.
- Enhances reproducibility by minimizing exposure to moisture-sensitive intermediates.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis:
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations:
- Chlorinated Substituents : The target compound’s 1-chloromethyl group distinguishes it from DIQ (1-(2-chlorophenyl)), which exhibits stronger aromatic interactions due to the phenyl ring. Chlorine positioning influences electronic effects and bioavailability .
- Synthesis Routes : While DIQ employs classical cyclization (Bischler–Napieralski) , the target compound’s synthesis involves proprietary methods by InterBioScreen, emphasizing scalability for drug discovery .
Antimicrobial Activity
The target compound’s chloromethyl group facilitates nucleophilic substitution reactions, enabling the synthesis of thiazoles with broad-spectrum activity against bacterial and fungal pathogens .
Cardiovascular and Anticoagulant Effects
1-Aryl-3,3-dimethyl analogs demonstrate anticoagulant activity in vitro, attributed to their planar aromatic systems interacting with clotting factors . The target compound’s chloromethyl group may reduce such effects due to increased hydrophobicity.
Neuroactive Potential
Compounds like 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline serve as precursors to natural alkaloids (e.g., oleracein E), highlighting the role of methoxy groups in modulating neurotransmitter interactions . The target compound’s dimethyl and chloromethyl groups likely limit blood-brain barrier penetration compared to smaller substituents.
Physicochemical Properties
- Solubility: The hydrochloride salt of 6,7-dimethoxy-3,4-dihydroisoquinoline (Thermo Scientific) exhibits high water solubility (crystalline powder, m.p. 198–202°C) , whereas the target compound’s lipophilic chloromethyl group may reduce aqueous solubility.
Biological Activity
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a compound that has garnered attention due to its potential biological activities. The isoquinoline structure is known for its diverse pharmacological properties, including effects on the central nervous system and muscle contractility. This article aims to synthesize available research findings related to the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄ClNO₂
- CAS Number : 91494-65-4
- SMILES Notation : COC1=C(C=C2C(=C1)CCN=C2CCl)OC
The compound features a chloromethyl group and two methoxy groups on the isoquinoline backbone, which may influence its interaction with biological targets.
Research indicates that 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline exhibits significant effects on smooth muscle contractility. A study highlighted its ability to modulate calcium currents by acting on muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) receptors. Specifically, it was observed to reduce the strength of calcium-dependent contractions in smooth muscle tissues by increasing cytosolic Ca²⁺ levels through the activation of voltage-gated L-type calcium channels .
Effects on Smooth Muscle
In an experimental setting, the compound was tested for its effects on ex vivo spontaneous contractile activity (CA) of smooth muscle tissue. The results demonstrated:
- A 47% reduction in 5-HT2A and 5-HT2B receptor activity in smooth muscle cells and neurons within the myenteric plexus.
- Significant inhibition of neuronal activity when co-administered with serotonin (5-HT), suggesting a modulatory role in neurotransmission related to muscle contraction .
In Silico Analysis
In silico PASS analysis predicted that the compound could affect muscle contractility. This prediction was supported by subsequent experimental validation, indicating a promising therapeutic potential for conditions involving dysregulated smooth muscle activity .
Case Studies
-
Smooth Muscle Contractility Study :
- Objective : To evaluate the effects of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline on smooth muscle contractility.
- Methodology : Ex vivo experiments using isolated smooth muscle preparations.
- Results : The compound significantly reduced contraction strength and altered calcium dynamics in smooth muscle tissues.
-
Neurotransmitter Interaction Study :
- Objective : To investigate the interaction between the compound and neurotransmitter receptors.
- Findings : Demonstrated a notable decrease in receptor activity associated with serotonin signaling pathways, indicating potential applications in treating gastrointestinal disorders or other conditions linked to serotonin dysregulation .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 240.07858 g/mol |
| Predicted CCS [M+H]+ | 149.1 Ų |
| Predicted CCS [M+Na]+ | 164.5 Ų |
| Contractility Reduction | 47% (5-HT receptor activity) |
Q & A
Q. What are the primary synthetic routes for 1-(chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline, and how are key intermediates characterized?
The compound is synthesized via multi-step routes involving catalytic enantioselective alkynylation and cyclization. A common precursor, 6,7-dimethoxy-3,4-dihydroisoquinoline, undergoes alkynylation with terminal alkynes (e.g., 2-methyl-3-butyn-2-ol) under Cu(I) catalysis to form chiral intermediates . Subsequent chloromethylation is achieved using reagents like methyl iodide or ω-chloronitriles in Ritter reactions . Key intermediates are characterized via NMR, HPLC for enantiopurity (e.g., 95–96% ee), and X-ray crystallography to confirm stereochemistry .
Q. How is the compound structurally characterized, and what analytical methods resolve stereochemical ambiguities?
High-resolution mass spectrometry (HRMS) and H/C NMR are standard for molecular confirmation. Chiral HPLC with columns like CHIRALPAK® AD-H separates enantiomers, while X-ray diffraction resolves absolute configurations . For diastereomeric Reissert compounds, NOESY and coupling constants () distinguish spatial arrangements, with diastereoselectivity ratios (e.g., 80:20) quantified via integration of NMR signals .
Q. What safety and stability considerations are critical during handling?
Limited data exist on physical properties (e.g., flash point, solubility), but the compound is presumed stable under inert conditions. Hazard classifications (e.g., WGK 3) indicate environmental toxicity, necessitating PPE (gloves, respirators) and controlled disposal . Hydrochloride salts are hygroscopic; storage under argon at –20°C is recommended to prevent decomposition .
Q. How does the compound serve as a precursor in heterocyclic chemistry?
It acts as a building block for thiazoles, isoquinoline alkaloids, and azabicycloalkanes. For example, condensation with thiol-containing reagents yields antimicrobial thiazole derivatives , while NaBH reduction generates benzoannelated azabicyclo[m.n.0]alkanes with hypotensive activity .
Q. What role does the chloromethyl group play in functionalization?
The chloromethyl moiety enables nucleophilic substitution (e.g., with amines, alcohols) or elimination to form alkenes. In tetrabenazine synthesis, it reacts with ammonium salts under basic conditions (KCO) to form C–N bonds .
Advanced Research Questions
Q. How is enantioselective synthesis optimized for chiral isoquinoline alkaloids using this compound?
Cu(I)/N-pinap catalysts enable asymmetric C1-alkynylation of 6,7-dimethoxy-3,4-dihydroisoquinoline, achieving >95% ee. Critical parameters include solvent polarity (toluene > THF), temperature (–40°C), and stoichiometric control of benzaldehyde . Computational studies (DFT) model transition states to rationalize stereoselectivity .
Q. What mechanisms underlie the compound’s modulation of muscle contractility?
At 50 μM, the compound inhibits Ca-dependent smooth muscle contractions by antagonizing 5-HT receptors (47% reduction in activity) and enhancing L-type Ca channel currents. Immunohistochemistry and ex vivo assays (e.g., ileum preparations) validate receptor binding .
Q. How do ligand modifications impact metal complex formation?
Substituents (e.g., 6,7-dimethoxy groups) dictate coordination geometry in Cu(II)/Ni(II) complexes. For example, [Ni(μ-OH)(L)] clusters form with nitrosoacetonitrile ligands, whereas CuCl yields monomeric species. Spectroscopic (UV-Vis, EPR) and magnetic data reveal ligand-field effects .
Q. What contradictions exist in synthetic methodologies, and how are they resolved?
Conflicting reports on diastereoselectivity in Reissert compound synthesis (e.g., 80:20 vs. 50:50 ratios) arise from solvent polarity and chiral auxiliary choice. Polar aprotic solvents (CHCl) favor higher selectivity, as demonstrated in l-menthyl derivatives .
Q. How is the compound applied in material science, such as luminescent devices?
As a ligand in Ir(III) complexes (e.g., [Ir(C∧N)(acac)]), it enables deep-red luminescence (λ ~650 nm) in light-emitting electrochemical cells (LEECs). DFT calculations correlate HOMO-LUMO gaps with emission efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
